

M8891: A Comprehensive Inhibitor Profile and Selectivity Analysis

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Compound of Interest

Compound Name: M8891

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Abstract

M8891 is a novel, orally bioavailable, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] This document provides a detailed technical overview of the inhibitor profile and selectivity of **M8891**, drawing from preclinical and clinical data. **M8891** has demonstrated potent anti-angiogenic and anti-tumoral activities, positioning it as a promising therapeutic agent in oncology.[1][3] This guide consolidates key quantitative data, experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to MetAP2 Inhibition

Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation.[3] The isoform MetAP2 has been identified as a key regulator of endothelial cell proliferation and angiogenesis, processes vital for tumor growth and metastasis.[1][2] Inhibition of MetAP2 disrupts these processes, leading to anti-tumoral effects. **M8891** was developed as a potent and selective inhibitor of MetAP2 to exploit this therapeutic vulnerability.[4] Unlike earlier irreversible inhibitors like fumagillin analogues, **M8891** offers a reversible mechanism of action, potentially leading to a more manageable safety profile.[1][5]

M8891 Inhibitor Profile

M8891 is a structurally novel compound that has undergone extensive preclinical characterization and has been evaluated in a Phase I clinical trial in patients with advanced solid tumors (NCT03138538).[\[1\]](#)[\[3\]](#)[\[6\]](#)

Potency and Efficacy

M8891 demonstrates potent inhibition of MetAP2 activity and endothelial cell proliferation. The key quantitative metrics for its inhibitory activity are summarized in the table below.

Parameter	Species	Value	Reference
Ki	-	4.33 nM	[7]
IC50 (MetAP2)	Human	52 nM	[8]
IC50 (MetAP2)	Murine	32 nM	[8]
IC50 (HUVEC Proliferation)	Human	-	[9]

Table 1: In Vitro Potency of **M8891**

Selectivity Profile

A critical attribute of a successful therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. **M8891** exhibits high selectivity for MetAP2 over its isoform, MetAP1.

Target	IC50	Reference
MetAP2 (Human)	52 nM	[8]
MetAP1 (Human)	>10 μ M	[5]

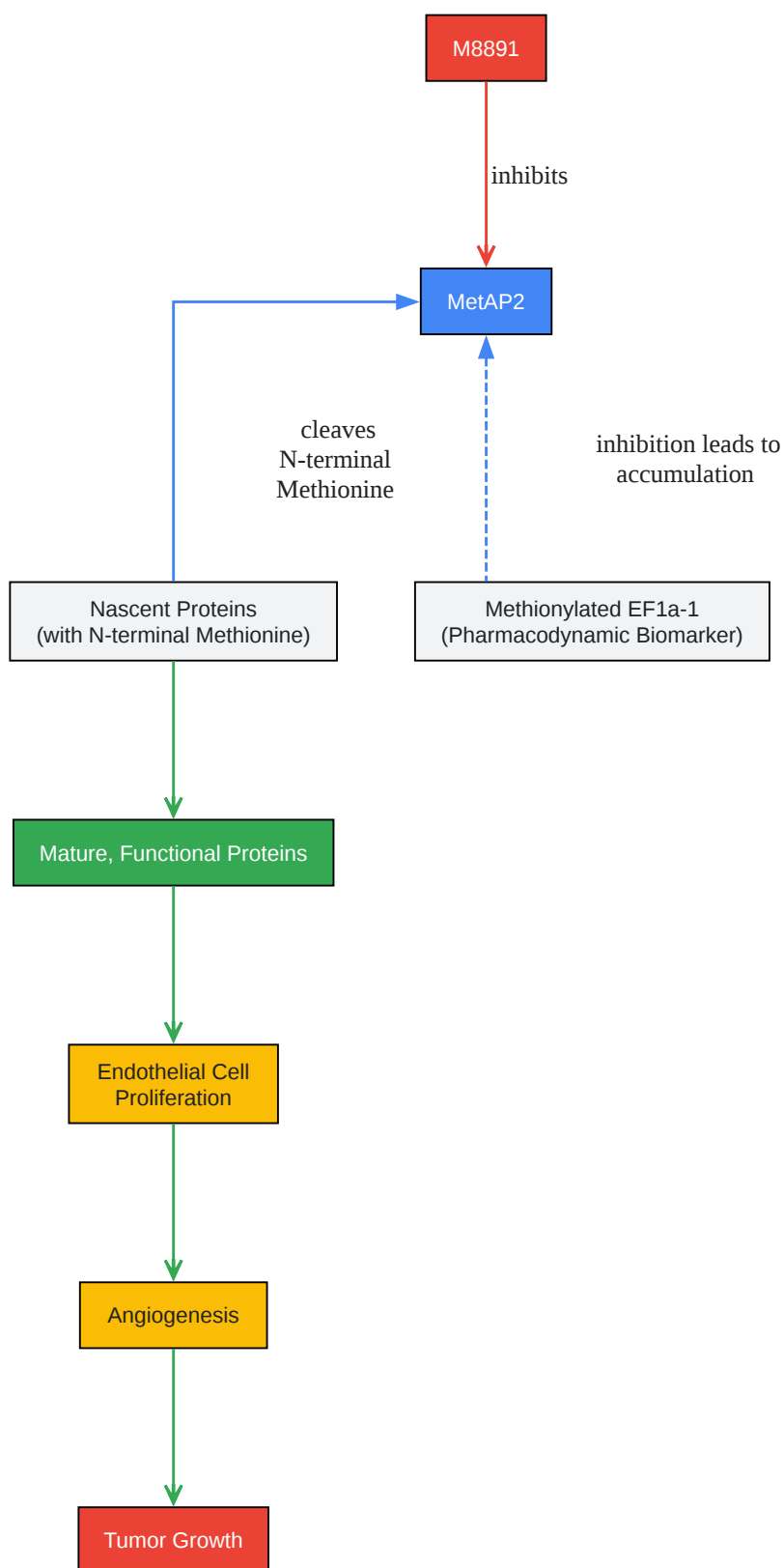
Table 2: Selectivity of **M8891** for MetAP Isoforms

The stereochemistry of **M8891** is crucial for its activity, with the active enantiomer being approximately 150-fold more potent than its less active counterpart (MSC2492281).^[8]

Mechanism of Action and Signaling Pathway

M8891 exerts its anti-tumoral effects through the inhibition of MetAP2, which in turn affects downstream processes related to protein maturation, cell cycle progression, and angiogenesis.

^[2] A key pharmacodynamic biomarker for **M8891** activity is the accumulation of the unprocessed, methionylated form of its substrate, translation elongation factor 1- α -1 (EF1a-1).^[3]^[10]



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Diagram 1: M8891 Mechanism of Action and Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitor profile and selectivity of **M8891**.

MetAP2 Biochemical Assay

Objective: To determine the in vitro potency of **M8891** against human and murine MetAP2.

Methodology:

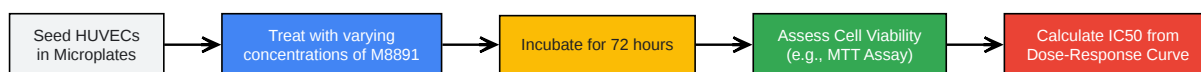
- Recombinant human or murine MetAP2 enzyme is incubated with a synthetic peptide substrate.
- The enzyme reaction is initiated in the presence of varying concentrations of **M8891**.
- The cleavage of the substrate is monitored over time, typically using a fluorescence-based readout.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

HUVEC Proliferation Assay

Objective: To assess the anti-proliferative activity of **M8891** on human endothelial cells.

Methodology:

- Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in microplates.
- Cells are treated with a range of concentrations of **M8891**.
- After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
- IC₅₀ values are determined from the resulting dose-response curves.



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Diagram 2: Workflow for HUVEC Proliferation Assay.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of **M8891** in a preclinical setting.

Methodology:

- Human cancer cells (e.g., Caki-1 renal cell carcinoma) are subcutaneously implanted into immunocompromised mice.[3]
- Once tumors reach a specified volume, mice are randomized into vehicle control and **M8891** treatment groups.[3]
- **M8891** is administered orally at various dose levels and schedules.[3]
- Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[3]
- At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., levels of methionylated EF1a-1).

Clinical Development and Future Directions

A Phase I, first-in-human, dose-escalation study (NCT03138538) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of **M8891** in patients with advanced solid tumors.[1][6][11] The study established a manageable safety profile and determined a recommended Phase II dose of 35 mg once daily.[1][11][12] The most common treatment-emergent adverse event was a decrease in platelet count.[1][12] Dose-dependent target engagement was confirmed by measuring the accumulation of methionylated elongation factor 1 α in tumor biopsies.[2]

While the development of **M8891** by its original sponsor was discontinued as part of a portfolio prioritization, the compound has been out-licensed to Cureteq AG for further development, with

a focus on cancers such as kidney and brain cancers.[6][13] The robust preclinical data and the established safety profile from the Phase I trial suggest that **M8891** holds potential as a monotherapy and in combination with other anti-cancer agents, such as VEGF receptor inhibitors.[3][13]

Conclusion

M8891 is a potent, selective, and reversible inhibitor of MetAP2 with demonstrated anti-angiogenic and anti-tumoral properties. Its well-characterized inhibitor profile, favorable pharmacokinetic properties, and manageable safety profile in early clinical development make it a compelling candidate for further investigation in oncology. The detailed data and methodologies presented in this guide provide a solid foundation for researchers and clinicians interested in the continued development and application of **M8891** and other MetAP2 inhibitors.

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